2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-8-4-5-11(22-3)10(6-8)16-12(20)7-23-14-18-17-9(2)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNRQAHKLXCSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as chromium trioxide or oxygen in the air.
Reduction: Reduction reactions may involve reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, oxygen.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes Compound A and its closest structural analogs, highlighting variations in substituents and molecular features.
Substituent-Driven Variations
Triazine vs. Triazole Cores
- Compound A and Analogs 1–3 retain the triazine core, which is electron-deficient due to the conjugated carbonyl group. This may enhance interactions with biological targets via hydrogen bonding .
- Analogs 4–5 feature a triazole ring instead.
Aryl Group Modifications
- Electron-withdrawing groups : Analog 1 (4-chlorophenyl) increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
- Electron-donating groups : Compound A (2-methoxy-5-methylphenyl) and Analog 4 (4-methoxyphenyl) introduce methoxy groups that enhance polarity and hydrogen-bonding capacity .
- Steric effects : Analog 2 (4-isopropylphenyl) and Analog 3 (benzyl group) introduce bulkier substituents, which may hinder binding to sterically restricted targets .
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a triazine derivative that has garnered interest for its potential biological activities. This article explores its synthesis, molecular structure, and various biological activities including antimicrobial, anti-inflammatory, and anticancer effects.
Molecular Structure
The compound features a triazine ring with a sulfanyl group and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 335.38 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C14H17N5O3S |
| Molecular Weight | 335.38 g/mol |
| Functional Groups | Triazine, sulfanyl, acetamide |
Antimicrobial Activity
Research has shown that triazine derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to the target molecule demonstrated potent activity against various bacterial strains. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Case Study:
In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been explored through its effects on cyclooxygenase (COX) enzymes. Inhibition assays showed that it selectively inhibits COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.
| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
|---|---|---|
| Test Compound | ND | 160.2 (6.8) |
| Meloxicam | 83.7 (1.8) | 59.2 (2.4) |
ND = Not Detectable at tested concentrations .
Anticancer Activity
Preliminary studies have suggested that the compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. In particular, derivatives of triazine have been noted for their ability to disrupt cell cycle progression in cancer cell lines.
Research Findings:
A recent study involving various triazine derivatives reported that specific modifications led to enhanced cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the triazine core followed by coupling with the acetamide moiety. Key steps include thiolation (using reagents like NaSH or thiourea) and nucleophilic substitution. Solvents such as DMF or ethanol are critical for solubility, while catalysts like potassium carbonate or sodium hydride promote reaction efficiency. Temperature control (50–80°C) is essential to avoid decomposition of intermediates .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : H and C NMR to verify aromatic protons, methyl groups, and sulfur/amide linkages.
- IR : Confirm presence of carbonyl (1650–1700 cm) and sulfanyl (600–700 cm) groups.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve 3D conformation and bond angles .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric methods (e.g., ATPase activity). Cell viability assays (MTT or resazurin) in cancer or microbial lines can screen for cytotoxicity. Dose-response curves (IC) and selectivity indices (vs. healthy cells) should be calculated .
Advanced Research Questions
Q. How can reaction pathways be optimized using computational chemistry and design of experiments (DoE)?
- Methodological Answer :
- Computational : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways. Tools like Gaussian or ORCA predict reaction barriers and regioselectivity .
- DoE : Use fractional factorial designs to test variables (solvent polarity, temperature, catalyst loading). Response surface methodology (RSM) identifies optimal conditions for maximizing yield and minimizing side products .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, principal component analysis) to account for variables like cell line heterogeneity or assay protocols.
- SAR Studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) to isolate structure-activity relationships. For example, replacing the 2-methoxy group with halogens may enhance target binding .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with putative targets (e.g., ATP-binding pockets). Validate with mutagenesis studies on key residues.
- Kinetic Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, ) and thermodynamics () .
Q. What advanced derivatization approaches enhance solubility or bioavailability?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility.
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
Q. How do researchers address toxicity discrepancies between in vitro and in vivo models?
- Methodological Answer :
- ADME Profiling : Conduct pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models. Use LC-MS/MS to quantify metabolite formation.
- Toxicogenomics : Apply RNA-seq or proteomics to identify off-target pathways (e.g., CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
